ethyl 5-chloro-1H-imidazole-4-carboxylate
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Overview
Description
Ethyl 5-chloro-1H-imidazole-4-carboxylate is a ring-substituted-1H-imidazole-4-carboxylic acid derivative . It is an off-white to yellow crystalline powder .
Synthesis Analysis
The synthesis of this compound involves coordination compounds with Co (2+). These compounds inhibit photosynthetic electron flow and ATP-synthesis and act as Hill reaction inhibitors . There are also various protocols available for the synthesis of substituted imidazoles .Molecular Structure Analysis
The molecular formula of this compound is C6H7ClN2O2 . The InChI code is 1S/C6H7ClN2O2/c1-2-11-6 (10)4-5 (7)9-3-8-4/h3H,2H2,1H3, (H,8,9) .Physical And Chemical Properties Analysis
This compound is soluble in dimethyl sulfoxide and methanol, and slightly soluble in water . It has a molecular weight of 174.59 .Scientific Research Applications
Hydrogen-Bonded Supramolecular Structures
Research by Costa et al. (2007) explored the hydrogen-bonded supramolecular structures formed by ethyl 5-amino-1-aryl-1H-imidazole-4-carboxylates, highlighting the compound's utility in constructing complex molecular architectures through hydrogen bonding. This study underscores the compound's role in the development of materials with specialized molecular arrangements Costa, M., Boechat, N., Wardell, S., Ferreira, V., Low, J. N., & Glidewell, C. (2007).
Synthesis of Histamine H2-Receptor Antagonists
Brown, Shaw, and Durant (1980) demonstrated the preparation of ethyl 5-chloroimidazole-4-carboxylate through a series of reactions, leading to its use in synthesizing analogues of metiamide and cimetidine, which are known histamine H2-receptor antagonists. This application is particularly significant in the context of pharmaceutical chemistry, showcasing the compound's role in the development of drugs targeting the histamine H2 receptor Brown, T., Shaw, G., & Durant, G. J. (1980).
Catalysis in Organic Synthesis
Khaligh (2014) utilized ethyl 5-chloro-1H-imidazole-4-carboxylate in a catalytic process to synthesize polyhydroquinoline derivatives. This research highlights the compound's utility as a reagent in catalyzing the synthesis of complex organic molecules, offering a clean and efficient method for producing polyhydroquinolines with potential applications in various fields, including medicinal chemistry and material science Khaligh, N. G. (2014).
Schiff and Mannich Bases Synthesis
Bekircan and Bektaş (2008) explored the synthesis of Schiff and Mannich bases from isatin derivatives with 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones, demonstrating the compound's application in synthesizing diverse heterocyclic structures. This application is pivotal in developing new compounds with potential biological activities Bekircan, O., & Bektaş, H. (2008).
Safety and Hazards
Mechanism of Action
Target of Action
Ethyl 5-chloro-1H-imidazole-4-carboxylate is a compound that primarily targets the photosynthetic electron flow and ATP-synthesis . These targets play a crucial role in the energy production of cells, particularly in photosynthetic organisms.
Mode of Action
The interaction of this compound with its targets results in the inhibition of photosynthetic electron flow and ATP-synthesis . This means that the compound disrupts the normal energy production processes in the cells, leading to a decrease in ATP, the main energy currency of the cell.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the photosynthetic pathway . By inhibiting electron flow and ATP-synthesis, the compound disrupts the light-dependent reactions of photosynthesis, which are responsible for the conversion of light energy into chemical energy. The downstream effects of this disruption can include reduced growth and metabolic activity in photosynthetic organisms.
properties
IUPAC Name |
ethyl 5-chloro-1H-imidazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2/c1-2-11-6(10)4-5(7)9-3-8-4/h3H,2H2,1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHMKYTDEGLFVSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC=N1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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